molecular formula C16H17N3O3 B2706906 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 351163-43-4

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B2706906
CAS No.: 351163-43-4
M. Wt: 299.33
InChI Key: GUJOSGLEORDKLF-UHFFFAOYSA-N
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Description

Comparative Cytotoxicity of Dihydroquinazolinone Derivatives

Data adapted from in vitro studies using 72-hour MTT assays:

Cell Line 2-Amino-7-(3,4-dimethoxyphenyl) Derivative IC~50~ (μM) Gefitinib IC~50~ (μM)
HepG-2 (Liver) 37.59 ± 5.53 3.15 ± 0.91
A2780 (Ovarian) 22.76 ± 0.22 7.77 ± 0.70
MDA-MB-231 (Breast) 85.69 ± 5.30 10.20 ± 1.00

Properties

IUPAC Name

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-14-4-3-9(7-15(14)22-2)10-5-12-11(13(20)6-10)8-18-16(17)19-12/h3-4,7-8,10H,5-6H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJOSGLEORDKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides, with the reactions conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one. A notable study demonstrated that derivatives of quinazolinone exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)
This compoundHeLa10.5
This compoundHT-2912.3
This compoundA27809.8

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it exhibits moderate activity against a range of bacteria and fungi. The presence of the dimethoxyphenyl group is thought to enhance its interaction with microbial membranes, leading to increased efficacy.

Antimicrobial Activity Table

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is likely mediated through the modulation of various signaling pathways involved in cell survival .

Mechanism of Action

The mechanism of action of 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The detailed molecular mechanisms are still under investigation, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Quinazolinone Derivatives

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
Target Compound 7-(3,4-dimethoxyphenyl), 2-amino C₁₇H₁₇N₃O₃ 311.34 Reference compound
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino] 7-(4-fluorophenyl), 2-(m-tolylamino) C₂₁H₁₈FN₃O 347.39 Fluorine atom enhances electronegativity; aromatic amino group vs. primary amine
7-(3-Chlorophenyl)-2-(4-methoxyphenylamino) 7-(3-chlorophenyl), 2-(4-methoxyanilino) C₂₁H₁₈ClN₃O₂ 379.84 Chlorine substituent increases lipophilicity; para-methoxy anilino group
7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethylpiperidinyl) 7-(3,4-dimethoxyphenyl), 2-(piperidinyl) C₂₃H₂₉N₃O₃ 395.50 Bulky piperidinyl group may hinder membrane permeability
4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one 7,7-dimethyl, 4-amino C₁₀H₁₃N₃O 191.23 Lack of aryl substituent; dimethyl groups enhance steric hindrance

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, improving solubility compared to halogenated analogs (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) .
  • Steric Effects: Dimethyl substituents at the 7-position (e.g., 4-amino-7,7-dimethyl analog) reduce conformational flexibility compared to the target compound’s aryl ring .

Key Observations :

  • Solubility: The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to non-polar dimethyl or thiophene-containing analogs .

Key Observations :

  • Cytotoxic Potential: While the target compound lacks direct activity data, structurally related dimethoxyphenyl-containing coumarins (e.g., compounds 8–9 in ) show potent cytotoxicity, suggesting that the 3,4-dimethoxyphenyl moiety may contribute to anticancer effects .
  • Enzyme Inhibition: Curcumin analogs with dimethoxyphenyl groups () inhibit DNMT1, highlighting the role of methoxy substituents in enzyme interaction. The target compound’s amino group could further modulate such activity .
  • Drug Development Potential: The discontinued status of the target compound () contrasts with active research on analogs like DB08316, underscoring the need for further preclinical evaluation .

Biological Activity

2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS Number: 351163-43-4) is a compound of interest due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.33 g/mol
  • Structure : The compound features a quinazolinone core with a dimethoxyphenyl substituent, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anticancer properties, antioxidant potential, and effects on specific cellular pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:

Cell Line IC50 (µg/mL) Reference
MCF-76.40 ± 0.26
A-54922.09
Doxorubicin9.18 ± 1.12

The compound showed a dose-dependent inhibition of cell viability, indicating its potential as an effective anticancer agent. Notably, the MCF-7 cell line was more sensitive compared to A-549.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant scavenging effects on DPPH radicals and hydrogen peroxide in vitro assays. These findings suggest that it may help mitigate oxidative stress within biological systems.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that the presence of the dimethoxyphenyl group enhances binding affinity to certain receptors associated with cancer progression and oxidative stress pathways. Molecular docking studies have suggested favorable interactions with targets such as tyrosine kinases and peroxiredoxins.

Case Studies

  • Study on Cytotoxicity :
    A study conducted on synthesized derivatives of quinazolinones highlighted the enhanced cytotoxicity of compounds bearing similar structural motifs to this compound. The study reported that modifications to the phenyl substituent significantly influenced the anticancer activity profile .
  • Antioxidant Properties :
    Another investigation focused on the antioxidant capabilities of related compounds demonstrated that those with similar structural features exhibited improved radical scavenging activities compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the recommended synthetic routes for 2-amino-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted cyclohexan-1,3-dione intermediates with formamidine hydrochloride under reflux conditions (e.g., ethanol at 100°C for 5 hours) . For optimization:
  • Use DMF-DMA (dimethylformamide dimethyl acetal) to stabilize intermediates and improve yields (up to 95% in some analogs) .
  • Purify via flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate the product from side reactions .
  • Monitor reaction progress using TLC or HPLC to identify optimal termination points.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydroquinazolinone core, aromatic protons (3,4-dimethoxyphenyl), and amine groups. For example, the 7,8-dihydroquinazolin-5(6H)-one scaffold shows characteristic signals for methylene protons (δ ~2.5–3.5 ppm) and carbonyl carbons (δ ~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm1^{-1}, N-H stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Case Study : If NMR signals for the 3,4-dimethoxyphenyl group overlap with other protons, use 2D NMR (e.g., COSY, HSQC) to assign connectivity. For example, cross-peaks between methoxy protons (δ ~3.8 ppm) and adjacent aromatic protons can confirm substitution patterns .
  • Computational Validation : Compare experimental NMR data with DFT-calculated chemical shifts (software: Gaussian, ADF) to validate assignments .
  • Alternative Synthesis : Prepare a deuterated analog or a derivative (e.g., acetylation of the amine) to simplify spectral interpretation .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes structurally related to the quinazolinone scaffold, such as monoamine oxidases (MAOs) or kinases , based on docking studies (software: AutoDock, Schrödinger) .
  • Assay Design :
  • Use UV-Vis spectrophotometry to monitor enzyme activity (e.g., MAO-B inhibition via kynuramine oxidation).
  • Include positive controls (e.g., selegiline for MAO-B) and IC50_{50} determination via dose-response curves .
  • Data Interpretation : Compare results with analogs (e.g., 2-phenyl derivatives) to establish structure-activity relationships (SAR) .

Q. How can researchers address poor solubility in in vitro assays?

  • Methodological Answer :
  • Solvent Optimization : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, followed by enzymatic cleavage in assay media .
  • Alternative Formulations : Nanoemulsions or liposomal encapsulation can stabilize the compound in biological buffers .

Q. What computational methods are suitable for predicting pharmacological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use Glide or AutoDock Vina to model binding to targets like NADPH oxidases or HSP90, leveraging crystal structures from the PDB .
  • MD Simulations : Run 100-ns simulations (GROMACS, AMBER) to assess binding stability and conformational changes in enzyme active sites .
  • ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 can forecast absorption, metabolism, and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.